Regelidine
Overview
Description
Regelidine is a natural product isolated from the roots of Tripterygium regelii . It is a nicotinoyl sesquiterpene alkaloid . The molecular formula of Regelidine is C35H37NO8 .
Molecular Structure Analysis
Regelidine has a complex molecular structure with a molecular weight of 599.7 g/mol . It contains a total of 86 bonds, including 49 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .
Physical And Chemical Properties Analysis
Regelidine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of a compound are often determined by its molecular structure and can influence its behavior and interactions .
Scientific Research Applications
Regelidine is a new nicotinoyl sesquiterpene alkaloid that was isolated from the roots of Tripterygium regelii . The structure of Regelidine was determined on the basis of 1H-, 13C-NMR spectrometry and X-ray crystallography .
In addition, two new dimacrolide sesquiterpene pyridine alkaloids (DMSPAs), dimacroregelines A and B, were isolated from the stems of Tripterygium regelii . These compounds are two rare DMSPAs possessing unique 2- (3′-carboxybutyl)-3-furanoic acid units forming the second macrocyclic ring . Compound 2 showed inhibitory effects on the proliferation of human rheumatoid arthritis synovial fibroblast cell (MH7A) at a concentration of 20 μM .
In addition, two new dimacrolide sesquiterpene pyridine alkaloids (DMSPAs), dimacroregelines A and B, were isolated from the stems of Tripterygium regelii . These compounds are two rare DMSPAs possessing unique 2- (3′-carboxybutyl)-3-furanoic acid units forming the second macrocyclic ring . Compound 2 showed inhibitory effects on the proliferation of human rheumatoid arthritis synovial fibroblast cell (MH7A) at a concentration of 20 μM .
In addition, two new dimacrolide sesquiterpene pyridine alkaloids (DMSPAs), dimacroregelines A and B, were isolated from the stems of Tripterygium regelii . These compounds are two rare DMSPAs possessing unique 2- (3′-carboxybutyl)-3-furanoic acid units forming the second macrocyclic ring . Compound 2 showed inhibitory effects on the proliferation of human rheumatoid arthritis synovial fibroblast cell (MH7A) at a concentration of 20 μM .
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHQEJWMYSZEP-IMIUDZSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regelidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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